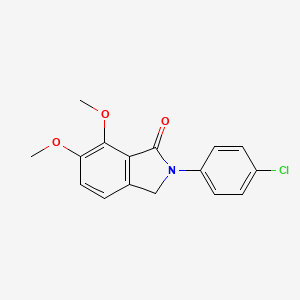

![molecular formula C19H20N2O4 B5510232 4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)

4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aromatic compounds with specific functional groups, like the one , often involves multi-step synthetic routes that include the formation of amide bonds, protection and deprotection of functional groups, and the use of coupling agents to construct the complex architecture. Techniques such as nucleophilic acyl substitution and amide bond formation are commonly employed. For instance, the synthesis of azo-benzoic acids involves spectroscopic techniques like 1H and 13C NMR, UV–VIS, and IR to confirm structures, highlighting the complexity and careful characterization required in synthesizing such compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Wissenschaftliche Forschungsanwendungen

Alkylation of β-Aminobutanoates : Seebach and Estermann (1987) explored the α-alkylation of β-aminobutanoates to produce 3-aminobutanoic acid derivatives. This method is significant for preparing enantiomerically pure derivatives, highlighting the compound's utility in stereochemical applications (Seebach & Estermann, 1987).

Diastereoselective Alkylation : Estermann and Seebach (1988) conducted diastereoselective alkylation of 3-aminobutanoic acid. Their research offers insights into achieving enantiomeric purity in 3-aminobutanoic acids, which is crucial for precise chemical synthesis (Estermann & Seebach, 1988).

Electrochemical Properties and Pseudocapacitance Performance : Kowsari et al. (2018) synthesized N‑benzoyl derivatives of isoleucine to enhance the electrochemical properties of conductive polymer films. This research is relevant for energy storage materials and highlights the compound's potential in electrochemical applications (Kowsari, Ehsani, Assadi, & Safari, 2018).

Crystal Structures and Hydrogen Bond Analysis : Karmakar et al. (2014) investigated the crystal structures and hydrogen bond patterns of amino acid conjugates, including derivatives of benzoic acid. This study is important for understanding molecular interactions and structural properties (Karmakar et al., 2014).

Biosynthesis of Benzoic Acid in Plants and Bacteria : Hertweck et al. (2001) explored the biosynthesis of benzoic acid in plants and bacteria. Their findings contribute to understanding the metabolic pathways and production of benzoic acid derivatives (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[[2-(3-methylbutanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12(2)11-17(22)21-16-6-4-3-5-15(16)18(23)20-14-9-7-13(8-10-14)19(24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHANSMIDARKXBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)

![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)